molecular formula C15H15NO B14426180 4-Phenyl-4-pyridin-2-ylbutan-2-one CAS No. 83470-22-8

4-Phenyl-4-pyridin-2-ylbutan-2-one

Katalognummer: B14426180
CAS-Nummer: 83470-22-8
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: NFOWVKNIOHUCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-4-pyridin-2-ylbutan-2-one is an organic compound with the molecular formula C15H15NO. This compound features a phenyl group and a pyridinyl group attached to a butanone backbone. It is a member of the aromatic heterocyclic compounds, which are known for their stability and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4-pyridin-2-ylbutan-2-one can be achieved through various methods. One common approach involves the reaction of 4-phenylbutan-2-one with pyridine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenyl-4-pyridin-2-ylbutan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-4-pyridin-2-ylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Phenyl-4-pyridin-2-ylbutan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Phenyl-4-pyridin-2-ylbutan-2-one is unique due to its combination of a phenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

83470-22-8

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

4-phenyl-4-pyridin-2-ylbutan-2-one

InChI

InChI=1S/C15H15NO/c1-12(17)11-14(13-7-3-2-4-8-13)15-9-5-6-10-16-15/h2-10,14H,11H2,1H3

InChI-Schlüssel

NFOWVKNIOHUCBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.